molecular formula C29H27F3N6O B1192932 GZD824 CAS No. 1257628-77-5

GZD824

货号: B1192932
CAS 编号: 1257628-77-5
分子量: 532.6 g/mol
InChI 键: TZKBVRDEOITLRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

合成路线和反应条件

HQP1351 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。具体的合成路线和反应条件属于专有信息,在公开文献中未完全披露。 已知合成涉及先进的有机化学技术,以确保形成所需分子结构,并具有高纯度和产率 .

工业生产方法

HQP1351 的工业生产遵循良好生产规范 (GMP),以确保该化合物的质量和一致性。生产过程涉及大规模合成、纯化和制剂步骤,这些步骤已针对效率和成本效益进行了优化。 具体的工业方法属于专有信息,并受专利保护 .

化学反应分析

反应类型

HQP1351 会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂,以促进取代反应。 这些反应的条件得到精心控制,以获得所需的产物 .

形成的主要产物

科学研究应用

HQP1351 具有广泛的科学研究应用,包括:

作用机制

HQP1351 通过抑制 BCR-ABL 酪氨酸激酶发挥作用,该激酶是一种融合蛋白,由慢性髓性白血病中费城染色体异常导致。该化合物与 BCR-ABL 蛋白的 ATP 结合位点结合,阻止其磷酸化以及随后下游信号通路的激活。 这种抑制导致抑制癌细胞增殖并在白血病细胞中诱导凋亡 .

相似化合物的比较

类似化合物

HQP1351 的独特性

HQP1351 的独特性在于它能够克服由 T315I 突变赋予的耐药性,而 T315I 突变是慢性髓性白血病治疗中的重大挑战。 其疗效和安全性使其成为对其他酪氨酸激酶抑制剂无效的患者的一种有前景的治疗选择 .

生物活性

GZD824 is a novel compound with significant biological activity, particularly in the context of cancer treatment. It has been identified as a potent inhibitor of various kinases, including BCR-ABL, and exhibits effects on multiple signaling pathways associated with cancer cell survival and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific cancer types, and relevant research findings.

This compound operates through several key mechanisms:

  • Inhibition of SRC Kinase and PI3K/AKT Pathways : this compound has been shown to suppress the growth of human B cell precursor acute lymphoblastic leukemia (pre-B ALL) cells by inhibiting the SRC kinase and the PI3K/AKT signaling pathways. This inhibition leads to decreased expression of anti-apoptotic proteins such as BCL-XL and CCND1, while upregulating pro-apoptotic markers like CCKN1A .
  • Induction of Apoptosis : In studies involving pre-B ALL cell lines (NALM6 and SUPB15), this compound treatment resulted in increased apoptotic cell populations. Specifically, this compound induced apoptosis in primary pre-B ALL cells from patients, demonstrating its potential as a targeted therapy for this type of leukemia .
  • GCN2 Kinase Inhibition : Recent research indicates that this compound also inhibits the general control nonderepressible 2 (GCN2) kinase, which plays a crucial role in cellular adaptation to amino acid starvation. By inhibiting GCN2, this compound sensitizes cancer cells to stress conditions, enhancing its therapeutic potential .

Case Studies and Experimental Data

  • Pre-B ALL Cell Lines :
    • Cell Cycle Analysis : Treatment with this compound at concentrations of 500 nM and 3 μM altered the cell cycle distribution in NALM6 and SUPB15 cells, significantly increasing the proportion of cells in the G0/G1 phase .
    • Apoptosis Rates : In primary pre-B ALL samples from five patients, this compound treatment led to increased apoptosis rates across all samples, with greater efficacy observed in Philadelphia chromosome-negative (Ph-) cells compared to Ph+ cells .
  • GCN2 Pathway Studies :
    • In a study examining amino acid starvation responses, this compound was identified as a selective inhibitor of GCN2. It suppressed eIF2α phosphorylation and ATF4 induction during stress conditions, indicating its role in modulating cellular stress responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known inhibitors:

CompoundTarget KinasesMain ActionsNotable Effects
This compoundBCR-ABL, SRC, GCN2Inhibition of proliferation and induction of apoptosisEffective against pre-B ALL; sensitizes cells to stress
ImatinibBCR-ABLInhibition of BCR-ABL signalingStandard treatment for CML
NilotinibBCR-ABLPotent inhibition of BCR-ABL mutantsUsed for resistant CML cases
DasatinibBCR-ABL, SRCBroad-spectrum kinase inhibitionEffective against various leukemias

常见问题

Basic Research Questions

Q. What experimental methods are recommended to assess GZD824's efficacy in inhibiting pre-B ALL cell proliferation?

Use CCK-8 assays to measure cell viability after 24-hour treatment with varying concentrations (e.g., 0.1–3 µM) . Combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis and cell cycle arrest (G0/G1 phase accumulation) . For primary cells, validate results across multiple patient-derived samples (Ph+ and Ph- subtypes) to account for heterogeneity .

Q. How does this compound selectively target leukemia cells while sparing normal B cells?

this compound induces apoptosis in pre-B ALL cells (e.g., NALM6, SUPB15) via SRC/STAT3 pathway inhibition but shows minimal toxicity in normal B cells. This selectivity is confirmed using primary normal B cells treated with 1 µM this compound, where Annexin V+ cells remain statistically unchanged . Mechanistically, this compound downregulates IRS1 and PI3K/AKT signaling in malignant cells, which are less dependent on survival pathways in normal B cells .

Q. What is the rationale for using patient-derived xenograft (PDX) models in this compound studies?

PDX models retain the genetic and phenotypic heterogeneity of original tumors, making them ideal for testing this compound’s efficacy in vivo. For example, Ph- pre-B ALL PDX models show significant tumor burden reduction post-GZD824 treatment, while Ph+ models exhibit resistance, highlighting subtype-specific responses . Ensure consistency by sourcing cells from spleen, peripheral blood, or bone marrow and validating engraftment rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between Ph- and Ph+ pre-B ALL subtypes?

Ph- cells (e.g., NALM6) are more sensitive to this compound (IC50 ~500 nM) due to stronger SRC/STAT3 pathway dependence, whereas Ph+ cells (e.g., SUPB15) rely on BCR-ABL signaling, which this compound weakly targets . To address this, perform phosphoproteomic profiling to map kinase inhibition spectra and use combination therapies (e.g., this compound + dasatinib) for Ph+ cases .

Q. Why does this compound exhibit dual effects on ATF4 expression under amino acid starvation stress?

At low concentrations (0.1 µM), this compound paradoxically activates GCN2 kinase, inducing ATF4, but inhibits GCN2 at higher doses (0.3–1 µM), blocking stress adaptation. Confirm this via in vitro kinase assays and immunoblotting for phospho-GCN2 (T899) and ATF4 levels . Use siRNA knockdown to validate GCN2-dependent mechanisms in HT1080 or NCI-H460 cells .

Q. How do tissue-specific microenvironments influence this compound sensitivity in pre-B ALL cells?

Bone marrow (BM)-derived pre-B ALL cells show higher this compound sensitivity than peripheral blood (PB) or spleen (SP) cells due to IGF-1/PI3K/AKT activation in BM niches. Test this by culturing cells with IGF-1 (10 ng/mL), which rescues apoptosis in this compound-treated samples, and monitor IRS1/AKT phosphorylation via Western blot .

Q. What methodologies are recommended to study this compound’s multi-kinase inhibition profile?

Employ kinase inhibitor libraries (355+ compounds) for competitive binding assays and docking simulations to identify high-affinity targets like SRC and GCN2 . Combine with RNA-seq to track downstream pathway alterations (e.g., ROR1/Wnt, EMT) in endometrial cancer models . Validate findings using isogenic cell lines with CRISPR-edited kinases.

Q. Methodological Considerations

Q. How should researchers optimize this compound dosing in in vitro vs. in vivo studies?

In vitro: Start with 0.1–3 µM for 24–48 hours, monitoring apoptosis (Annexin V) and cycle arrest (PI staining) . In vivo: Use 10–50 mg/kg/day orally in PDX mice, adjusting based on tumor volume and toxicity markers (e.g., liver enzymes) . For stress adaptation studies, pair with histidinol (1–2 mM) to enhance GCN2 inhibition .

Q. What statistical approaches are critical for analyzing this compound’s heterogeneous responses across primary samples?

Apply mixed-effects models to account for inter-patient variability in primary pre-B ALL data. Use Bonferroni correction for multiple comparisons (e.g., apoptosis rates in Ph- vs. Ph+ subtypes) . Report results as mean ± SEM from ≥3 independent replicates .

Q. How can conflicting data on this compound’s ROS modulation be reconciled?

this compound suppresses ROS in neutrophils via c-Abl inhibition but may increase oxidative stress in leukemia cells due to mitochondrial dysfunction. Address this by measuring dihydroethidium fluorescence (ROS levels) and correlating with apoptosis in cell-type-specific contexts . Use NAC (N-acetylcysteine) as a ROS scavenger control .

属性

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKBVRDEOITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257628-77-5
Record name Olverembatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HQP1351
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLVEREMBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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